molecular formula C15H11ClN2O2 B5879900 N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide

Cat. No. B5879900
M. Wt: 286.71 g/mol
InChI Key: DWMVKYGXLWMINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide, also known as BCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BCA belongs to the family of benzoxazole derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells, fungi, and bacteria. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to disrupt the cell cycle progression of cancer cells. This compound has also been found to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of fungal cell walls, and to disrupt the membrane integrity of bacteria.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and proliferation of various cancer cell lines. This compound has also been reported to inhibit the growth of fungi and bacteria, and to reduce the production of inflammatory cytokines in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. This compound has also been shown to exhibit low toxicity in vitro and in vivo. However, this compound has some limitations for lab experiments. It is poorly soluble in water and requires the use of organic solvents for its preparation and handling. This compound is also sensitive to light and heat and requires storage under specific conditions.

Future Directions

There are several future directions for the research on N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide. One potential direction is the investigation of its therapeutic potential in the treatment of various types of cancer, including breast, lung, and prostate cancer. Another potential direction is the study of its antifungal and antibacterial properties for the development of new antimicrobial agents. Additionally, the neuroprotective and anti-inflammatory properties of this compound could be further explored for the treatment of various neurological and inflammatory diseases. Finally, the development of new synthetic methods for the preparation of this compound and its analogs could lead to the discovery of new bioactive compounds.

Synthesis Methods

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide involves the reaction of 2-chloro-5-nitrobenzoic acid with o-aminophenol in the presence of a reducing agent such as iron powder. The resulting product is then acetylated using acetic anhydride to obtain this compound. The overall reaction scheme is as follows:

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit anticancer, antifungal, antibacterial, and antiviral activities. This compound has also been reported to possess neuroprotective, anti-inflammatory, and analgesic properties.

properties

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-9(19)17-13-8-10(6-7-11(13)16)15-18-12-4-2-3-5-14(12)20-15/h2-8H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMVKYGXLWMINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643683
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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